Cas no 166948-49-8 ((aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid)

(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid structure
166948-49-8 structure
Product Name:(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid
Numero CAS:166948-49-8
MF:C13H13F2N3O3
MW:297.257429838181
CID:98248
PubChem ID:10040259
Update Time:2025-07-02

(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid Proprietà chimiche e fisiche

Nomi e identificatori

    • (αR,βR)-β-(2,4-Difluorophenyl)-β-hydroxy-α-methyl-1H-1,2,4-triazole-1-butanoic Acid
    • (AR,ßR)-ß-(2,4-DIFLUOROPHENYL)-ß-HYDROXY-A-METHYL-1H-1,2,4-TRIAZOLE-1-BUTANOIC ACID
    • 1H-1,2,4-Triazole-1-butanoicacid, b-(2,4-difluorophenyl)-b-hydroxy-a-methyl-, (aR,bR)-
    • (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1,2,4-triazol-1-yl)butanoic acid
    • [R-(R*,R*)]-β-(2,4-Difluorophenyl)-β-hydroxy-α-Methyl-1H-1,2,4-triazole-1-butanoic Acid
    • (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
    • (alphaR,betaR)-beta-(2,4-Difluorophenyl)-beta-hydroxy-alpha-methyl-1H-1,2,4-triazole-1-butanoic acid
    • AR)-
    • (
    • A-(2,4-Difluorophenyl)-
    • (2R ,3 R )-3-(2,4-Difluorophenyl)-3-hydroxy-2-methyl-4-(1H-1,2,4-triazol-1-yl)butanoic acid
    • DTXSID00434649
    • (?R,?R)-?-(2,4-Difluorophenyl)-?-hydroxy-?-methyl-1H-1,2,4-triazole-1-butanoic Acid
    • (aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid
    • AR,
    • 1H-1,2,4-Triazole-1-butanoicacid,b-(2,4-difluorophenyl)-b-hydroxy-a-methyl-,(ar,br)-
    • A-hydroxy-
    • SCHEMBL3368908
    • QUOMTGYGYQRSMC-ISVAXAHUSA-N
    • (2R,3R)-3-(2,4-difluorophenyl)-3-hydroxy-2-methyl-4-[1,2,4]triazol-1-yl-butyric acid
    • 166948-49-8
    • A-methyl-1H-1,2,4-triazole-1-butanoic Acid
    • Inchi: 1S/C13H13F2N3O3/c1-8(12(19)20)13(21,5-18-7-16-6-17-18)10-3-2-9(14)4-11(10)15/h2-4,6-8,21H,5H2,1H3,(H,19,20)/t8-,13+/m0/s1
    • Chiave InChI: QUOMTGYGYQRSMC-ISVAXAHUSA-N
    • Sorrisi: FC1C=C(C=CC=1[C@@](CN1C=NC=N1)([C@H](C(=O)O)C)O)F

Proprietà calcolate

  • Massa esatta: 297.09200
  • Massa monoisotopica: 297.09249761g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 2
  • Conta accettatore di obbligazioni idrogeno: 7
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 5
  • Complessità: 388
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 2
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 0.9
  • Superficie polare topologica: 88.2Ų

Proprietà sperimentali

  • Densità: 1.45
  • Punto di fusione: 212-213 ºC
  • PSA: 88.24000
  • LogP: 1.16480

(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
TRC
D445830-50mg
(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid
166948-49-8
50mg
$ 190.00 2023-09-07
TRC
D445830-500mg
(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid
166948-49-8
500mg
$ 1499.00 2023-09-07

(aR,bR)-b-(2,4-Difluorophenyl)-b-hydroxy-a-methyl-1H-1,2,4-triazole-1-butanoic Acid Metodo di produzione

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